5-Chloroquinazolin-8-ol, commonly known as cloxyquin, is a chemical compound characterized by its quinazoline structure with a chlorine atom and a hydroxyl group at specific positions. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
5-Chloroquinazolin-8-ol is classified under the category of heterocyclic compounds, specifically quinazolines. Its molecular formula is C9H6ClN3O, and it has a molecular weight of approximately 211.62 g/mol. The compound is often synthesized from readily available starting materials, making it accessible for research and industrial applications.
The synthesis of 5-chloroquinazolin-8-ol can be achieved through several methods:
The molecular structure of 5-chloroquinazolin-8-ol features a fused bicyclic system comprising a quinazoline ring with a hydroxyl group (-OH) and a chlorine atom (Cl) attached to the benzene-like part of the structure. The structural formula can be represented as follows:
Key data regarding its structure includes:
5-Chloroquinazolin-8-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-chloroquinazolin-8-ol involves its interaction with biological targets, particularly proteins involved in cellular processes. Studies have demonstrated that cloxyquin binds to serum albumin, enhancing its stability and bioavailability in circulation . The binding occurs primarily through hydrophobic interactions between the quinoline scaffold and specific amino acid residues within the protein.
This interaction not only facilitates transport but may also modulate biological activity by altering the conformation or availability of cloxyquin at target sites.
5-Chloroquinazolin-8-ol exhibits several notable physical and chemical properties:
Relevant data includes:
5-Chloroquinazolin-8-ol has several applications in scientific research:
5-Chloroquinolin-8-ol (CAS 130-16-5), also known as cloxiquine, emerged as a structurally simplified derivative of early halogenated 8-hydroxyquinolines. Its development followed the clinical introduction of iodinated analogs like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in the mid-20th century as intestinal antiseptics [9]. The compound’s synthesis was first reported in the 1950s through direct halogenation of the 8-hydroxyquinoline scaffold, leveraging the Skraup or Conrad-Limpach quinoline synthesis methodologies [6]. Early pharmacological investigations revealed that the strategic positioning of chlorine at the C5 position enhanced antimicrobial efficacy while reducing the potential neurotoxicity associated with iodine-containing analogs [2] [10]. By the 1970s, 5-Chloroquinolin-8-ol was established as a stable crystalline solid with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol [10], facilitating its standardization as a reference compound for pharmaceutical impurity profiling (designated Clioquinol Related Compound A) [3].
Its initial applications centered on topical antiseptic formulations, but research interest expanded significantly following the discovery of its unexpected in vitro antimycobacterial activity. This positioned 5-Chloroquinolin-8-ol as a scaffold for tuberculosis drug development, particularly against multidrug-resistant strains [2].
Halogenation at specific positions on the 8-hydroxyquinoline nucleus profoundly influences biological activity. The C5 position is particularly sensitive to halogen substitutions, with chlorine conferring distinct advantages:
Table 1: Comparative Antimicrobial Activity of Halogenated 8-Hydroxyquinoline Derivatives
Compound | Substituents | MIC vs. M. tuberculosis (µg/ml) | Notable Activity Spectrum |
---|---|---|---|
8-Hydroxyquinoline | None | 0.125 | Broad Gram-positive bacteria, fungi |
5-Chloroquinolin-8-ol | 5-Cl | 0.125–0.25 | M. tuberculosis, Listeria monocytogenes |
5,7-Dichloro-8-hydroxyquinoline | 5-Cl, 7-Cl | Not reported | Enhanced anticancer activity |
Clioquinol | 5-Cl, 7-I | 6.25 | Intestinal pathogens, antifungal |
Nitroxoline | 5-NO₂ | 0.125 (variable) | Urinary tract pathogens, anticancer |
Data compiled from [2] [5] [8]
The versatility of 5-Chloroquinolin-8-ol stems from its ability to serve as a molecular platform for diverse therapeutic actions:
Table 2: Gelation Properties of 5-Chloroquinolin-8-ol in Solvent Systems
Solvent System | Concentration (wt%) | Gel Stability (295 K) | Microstructural Features |
---|---|---|---|
1:1 Ethanol/Water | 1.0 | Very stable | Bundled rod-like structures (SEM) |
2:1 Methanol/Water | 1.0 | Very stable | Homogeneous fibrous network |
1:1 1-Propanol/Water | 2.0 | Very stable | Fractured rods (due to rapid evaporation) |
1:4 Ethanol/Water | 0.5 | Stable | Unbranched open network |
Data from [1]
The emergence of 5-Chloroquinolin-8-ol as a multifunctional pharmacophore is further evidenced by its integration into hybrid molecules. Conjugation with carbohydrates (e.g., via triazole linkers) or anticancer agents like tacrine yields bifunctional compounds targeting glycosyltransferases in cancer or metalloenzymes in neurodegenerative diseases [4] [7]. Its role as a privileged scaffold ensures continued relevance in rational drug design, particularly for pathologies involving metal dyshomeostasis or biofilm formation [4] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: